1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane
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Overview
Description
1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, which means it contains both a chlorine atom and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol with thionyl chloride (SOCl2) to form 2-chloro-2-methylpropane. This intermediate is then reacted with isopropanol in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and amines.
Elimination Reactions: Strong bases, such as potassium tert-butoxide (KOtBu), are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Aldehydes and ketones are formed.
Scientific Research Applications
1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-1-[(propan-2-yl)oxy]propane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution reactions. The ether group can also participate in various reactions, such as oxidation, due to the presence of the oxygen atom .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: Similar in structure but lacks the ether group.
2-Chloro-2-methylpropane: An isomer with the chlorine atom on a different carbon.
1-Chloro-2-methylpropene: Contains a double bond, making it more reactive in certain reactions.
Uniqueness
1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane is unique due to the presence of both a chlorine atom and an ether group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
62456-40-0 |
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Molecular Formula |
C7H15ClO |
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C7H15ClO/c1-5(2)7(8)9-6(3)4/h5-7H,1-4H3 |
InChI Key |
JUZDXTXODVOHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(C)C)Cl |
Origin of Product |
United States |
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